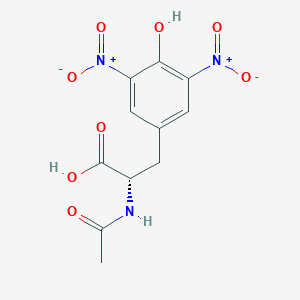

N-Acetyl-3,5-dinitro-l-tyrosine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83259. The United Nations designated GHS hazard class pictogram is Oxidizer, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O8/c1-5(15)12-7(11(17)18)2-6-3-8(13(19)20)10(16)9(4-6)14(21)22/h3-4,7,16H,2H2,1H3,(H,12,15)(H,17,18)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKZKLOBRPCKTF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021071 | |

| Record name | L-Tyrosine, N-acetyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20767-00-4 | |

| Record name | L-Tyrosine, N-acetyl-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Acetyl 3,5 Dinitro L Tyrosine

Development of Enantioselective Synthesis Routes for N-Acetyl-3,5-dinitro-L-tyrosine

The synthesis of enantiomerically pure this compound is crucial for its application in various scientific fields. While direct asymmetric synthesis of this specific compound is not extensively documented, chemoenzymatic methods offer a promising approach for obtaining the desired L-enantiomer. These methods often leverage the high stereoselectivity of enzymes.

One potential chemoenzymatic route involves the enzymatic resolution of a racemic mixture of N-acetyl-3,5-dinitro-tyrosine. Acylases, for instance, are known to catalyze the enantioselective hydrolysis of N-acyl amino acids. In a hypothetical scenario, an acylase could selectively deacetylate the L-enantiomer of a racemic N-acetyl-3,5-dinitro-tyrosine mixture, leaving the D-enantiomer unreacted. The resulting 3,5-dinitro-L-tyrosine could then be re-acetylated to yield the desired this compound. The success of this approach would depend on the substrate specificity of the chosen acylase for the dinitrated tyrosine derivative.

Another strategy involves the chemoenzymatic synthesis of the enantiomers of 3,5-dinitro-o-tyrosine, which has been successfully demonstrated. acs.orgnih.gov This suggests that similar enzymatic approaches could be adapted for the synthesis of this compound, potentially starting from a suitable precursor and utilizing enzymes to introduce the chiral center with high fidelity. The synthesis of D-amino acids from L-serine using chiral educts also points towards the feasibility of stereocontrolled synthesis of complex amino acid derivatives. acs.org

Nitration Reactions in the Synthesis of this compound Analogues

The introduction of nitro groups onto the tyrosine ring is a key step in the synthesis of this compound and its analogues. This electrophilic aromatic substitution is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly regioselective, with the nitro groups being directed to the positions ortho to the hydroxyl group (positions 3 and 5) due to the activating and directing effects of the hydroxyl and the N-acetyl-aminoethyl groups.

The nitration of N-acetyl-L-tyrosine is a standard procedure that can be controlled to yield mono- or di-nitro derivatives. The reaction conditions, such as temperature and the concentration of nitrating agents, play a crucial role in the outcome. For the synthesis of the 3,5-dinitro derivative, harsher conditions are generally required compared to the synthesis of the 3-nitro analogue. The electron-withdrawing nature of the first nitro group deactivates the ring, making the introduction of the second nitro group more challenging.

Kinetic studies of tyrosine nitration have shown that the reaction can be influenced by various factors, including the presence of other reactive species and the pH of the medium. For instance, the nitration of tyrosine residues in proteins is a significant post-translational modification that can be mediated by various reactive nitrogen species in biological systems. nih.govnih.gov

Acetylation Strategies and their Influence on Derivative Reactivity

The acetylation of the amino group of 3,5-dinitro-L-tyrosine is a critical step to produce this compound. This transformation is typically carried out using acetic anhydride (B1165640) in an alkaline or aqueous medium. The N-acetyl group serves as a protecting group for the amine, preventing its participation in unwanted side reactions during subsequent chemical modifications.

The presence of the N-acetyl group significantly influences the reactivity of the molecule. For instance, in the context of peptide synthesis, the acetylated amino group is no longer nucleophilic and cannot form peptide bonds. Furthermore, the electronic properties of the N-acetyl group can affect the reactivity of the aromatic ring. While the primary directing effect for electrophilic substitution on the ring comes from the hydroxyl group, the N-acetyl group can have a secondary influence. Studies on the reactivity of N-acetyl anilides have provided insights into how the acetyl group can modulate the regioselectivity of electrophilic aromatic substitution reactions. researchgate.net The N-acetyl analogue of 3,5-dinitro-o-tyrosine has been shown to exhibit very low affinity for AMPA receptors, highlighting the importance of the free amino group for biological activity in that specific context. acs.orgnih.gov

Synthesis of this compound Esters and their Precursors

Ester derivatives of this compound, such as the ethyl and methyl esters, are important intermediates in various synthetic pathways. The esterification of the carboxylic acid group can be achieved through several standard methods.

One common method involves the reaction of this compound with an alcohol (e.g., ethanol (B145695) or methanol) in the presence of an acid catalyst, such as thionyl chloride or a strong mineral acid. For example, the synthesis of this compound ethyl ester has been described in a patent, where it is prepared from the corresponding acid. google.com Another patent describes the esterification of the acetylated dinitro derivative by treatment with (EtO)₂SrO to yield the ethyl ester with high efficiency. google.com

The synthesis of these esters can also be approached by first esterifying 3,5-dinitro-L-tyrosine and then acetylating the amino group. The choice of the synthetic route may depend on the availability of starting materials and the desired purity of the final product. These ester derivatives are often used in peptide coupling reactions or as substrates in enzymatic assays.

Table 1: Synthesis of this compound Esters

| Ester | Starting Material | Reagents and Conditions | Yield | Reference |

| Ethyl Ester | This compound | Ethanol, Thionyl chloride | Not specified | nih.gov |

| Ethyl Ester | This compound | (EtO)₂SrO | 91.6% | google.com |

| Methyl Ester | N-Acetyl-L-phenylalanyl-3,5-dinitro-L-tyrosine | Not applicable (part of a larger molecule) | Not applicable | rsc.org |

Investigation of Regioselectivity and Stereochemistry in this compound Synthesis

The synthesis of this compound involves precise control over both regioselectivity and stereochemistry.

Regioselectivity: The nitration of N-acetyl-L-tyrosine is highly regioselective. The powerful ortho-, para-directing hydroxyl group, in conjunction with the activating N-acetyl-aminoethyl side chain, directs the incoming nitro groups to the 3 and 5 positions of the phenyl ring. The first nitration predominantly occurs at the 3-position, and under more forcing conditions, the second nitro group is introduced at the 5-position. The deactivating effect of the first nitro group makes the introduction of the second one more difficult and ensures that nitration does not proceed further under typical conditions.

Stereochemistry: The synthesis starts from the naturally occurring L-tyrosine, and the goal is to retain the (S)-configuration at the α-carbon throughout the synthetic sequence. The nitration and acetylation steps are generally considered not to affect the stereocenter. However, it is crucial to employ mild reaction conditions to prevent racemization. The stereochemical integrity of the final product and its derivatives is often confirmed by analytical techniques such as chiral chromatography or by measuring the specific optical rotation. The synthesis of enantiomers of 3,5-dinitro-o-tyrosine through chemoenzymatic methods underscores the importance and feasibility of controlling stereochemistry in these types of molecules. acs.orgnih.gov

Purification and Characterization Methodologies for Synthetic this compound Derivatives

The purification and characterization of this compound and its derivatives are essential to ensure their identity and purity.

Purification: Common purification techniques include recrystallization and chromatography. Recrystallization from suitable solvents can be an effective method for obtaining highly pure crystalline material. For more complex mixtures or for the purification of non-crystalline derivatives, chromatographic methods are employed. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for both analytical and preparative separations of nitrated tyrosine derivatives. nih.govresearchgate.netnih.gov The use of a C18 column with gradients of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA), is a common practice.

Characterization: A combination of spectroscopic techniques is used to confirm the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the presence of the acetyl group, the dinitrated aromatic ring, and the amino acid backbone. Specific chemical shifts and coupling patterns provide detailed structural information. For example, the proton NMR spectrum of N-acetyl-5-chloro-3-nitro-L-tyrosine ethyl ester shows characteristic signals for the aromatic protons, the acetyl methyl group, and the ethyl ester group. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the acetyl and carboxylic acid/ester moieties, the nitro groups, and the N-H bond of the amide.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the stereochemistry at the chiral center. nih.gov

Table 2: Spectroscopic Data for this compound Ethyl Ester

| Technique | Key Observations | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons, ethyl group protons, acetyl protons, and the α- and β-protons of the amino acid backbone. | nih.gov (for a related chloro-derivative) |

| Molecular Formula | C₁₃H₁₅N₃O₈ | clearsynth.com |

| Molecular Weight | 341.27 g/mol | clearsynth.com |

Green Chemistry Approaches in the Synthesis of this compound

Traditional nitration methods using concentrated sulfuric and nitric acids pose significant environmental and safety concerns due to their corrosive nature and the generation of acidic waste. Green chemistry principles aim to develop more environmentally friendly synthetic routes.

Solid Acid Catalysts: One promising green approach for nitration reactions is the use of solid acid catalysts. Zeolites (such as H-beta), clays (B1170129) (like montmorillonite (B579905) KSF), and other metal-modified solid acids have been investigated for the nitration of phenols and other aromatic compounds. researchgate.netncl.res.inorganic-chemistry.org These catalysts are often reusable, non-corrosive, and can lead to higher selectivity and easier product isolation. The nitration of phenol (B47542) has been achieved with dilute nitric acid over solid acid catalysts, offering a cleaner alternative to the conventional mixed-acid process. researchgate.net

Ionic Liquids: Ionic liquids (ILs) are another class of "green" solvents that are being explored for nitration reactions. auctoresonline.orgacs.orgresearchgate.netnih.govmdpi.com Their low vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. ILs can act as both the solvent and the catalyst in some cases, facilitating the nitration of aromatic compounds under milder conditions. The use of ionic liquids can also simplify product separation and catalyst recycling.

Enzymatic Nitration: As mentioned in the enantioselective synthesis section, enzymes offer a highly selective and environmentally benign route for chemical transformations. Peroxidases, for example, have been shown to catalyze the nitration of phenolic compounds in the presence of nitrite (B80452) and hydrogen peroxide. nih.gov The development of robust and efficient enzymatic systems for the dinitration of N-acetyl-L-tyrosine would represent a significant advancement in the green synthesis of this compound.

Table 3: Green Chemistry Approaches for Nitration

| Approach | Catalyst/Solvent | Advantages | Reference |

| Solid Acid Catalysis | Zeolite H-beta, Montmorillonite KSF | Reusable, non-corrosive, high selectivity, simple work-up | researchgate.netncl.res.inorganic-chemistry.org |

| Ionic Liquids | Imidazolium-based ILs | Low volatility, high thermal stability, potential for catalyst/solvent recycling | auctoresonline.orgacs.orgresearchgate.netnih.govmdpi.com |

| Enzymatic Nitration | Peroxidases | High selectivity, mild reaction conditions, environmentally benign | nih.gov |

Mechanistic Elucidation of Biological Activities and Interactions of N Acetyl 3,5 Dinitro L Tyrosine

Enzymatic Inhibition and Substrate Specificity Studies

The interactions of N-Acetyl-3,5-dinitro-L-tyrosine with several enzymes have been a subject of scientific investigation.

Kinetics and Mechanism of Pepsin Inhibition by this compound

This compound is recognized as an inhibitor of pepsin, a key digestive enzyme. ukchemicalsuppliers.co.uk Studies have utilized this compound to investigate the hydrolysis actions within the substrate-binding region of pepsin's active center. ukchemicalsuppliers.co.uk The inhibition of pepsin-catalyzed reactions by product analogues provides kinetic evidence for an ordered release of products from the enzyme. nih.gov Research on related compounds, such as N-acetyl-L-phenylalanyl-L-phenylalanylglycine, has shown that the product N-acetyl-L-phenylalanine acts as a non-competitive inhibitor, suggesting a common mechanism for both transpeptidation and hydrolysis reactions catalyzed by pepsin. nih.gov

This compound as a Substrate for Esterases and Amidases

The role of this compound as a substrate for esterases and amidases is an area of interest. While direct studies on this compound are limited, research on similar compounds like N-Acetyl-L-tyrosine ethyl ester (ATEE) indicates that it can serve as a substrate for proteases and esterases. The acetyl and ethyl ester groups in ATEE protect the amino and carboxyl groups, allowing for specific enzymatic reactions. This suggests that this compound, with its acetyl group, could potentially interact with amidases. The hydrolysis of the N-acetyl group would be a key step in its metabolism.

Interaction with Tyrosine Aminotransferases and Related Enzymes

The interaction of this compound with tyrosine aminotransferases has been investigated. Tyrosine aminotransferase (TAT) is an enzyme that catalyzes the transamination of tyrosine and other aromatic amino acids. nih.gov A related compound, 3,5-Dinitro-L-tyrosine sodium, has been used as an artificial substrate for tyrosine aminotransferase and showed zero activity relative to tyrosine. medchemexpress.com This suggests that the dinitro-substitution on the tyrosine ring significantly affects its recognition and processing by tyrosine aminotransferase. Given the structural similarity, it is plausible that this compound would also exhibit limited to no activity as a substrate for this enzyme.

Modulation of Proteolytic Enzyme Activity by this compound

This compound has been shown to modulate the activity of certain proteolytic enzymes. As previously mentioned, it is a known inhibitor of pepsin. ukchemicalsuppliers.co.uk The inhibitory mechanism likely involves the binding of the compound to the active site of the enzyme, thereby preventing the binding and cleavage of its natural substrates. The dinitrophenyl group likely plays a crucial role in the binding affinity and inhibitory potency.

Anti-inflammatory Pathways and this compound Activity

The potential anti-inflammatory activity of this compound is an area of interest, though direct evidence is limited. Some tyrosine derivatives have been noted for their anti-inflammatory effects. For example, L-α-methyltyrosine has been shown to inhibit COX-2 activity, a key enzyme in the inflammatory pathway. ukchemicalsuppliers.co.uk The mechanism by which this compound might exert anti-inflammatory effects could be through the modulation of inflammatory enzymes or signaling pathways. For instance, nitro-fatty acids are known to regulate a multitude of inflammatory responses. nih.gov The presence of nitro groups in this compound suggests a potential, though unconfirmed, interaction with inflammatory pathways.

Receptor Binding and Ligand-Protein Interactions of this compound Analogues

The direct receptor binding profile of this compound is not extensively documented in publicly available research. However, studies on its structural analogues, particularly the enantiomers of 3,5-dinitro-o-tyrosine, provide valuable insights into potential ligand-protein interactions, specifically with α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptors. nih.gov

Research focused on the design and synthesis of these analogues has demonstrated their differential binding to AMPA receptors. nih.gov The S-isomer of 3,5-dinitro-o-tyrosine was found to be a more potent inhibitor of [3H]AMPA binding than its R-isomer, with IC50 values of 13 ± 7 and 84 ± 26 microM, respectively. nih.gov This suggests a stereospecific interaction with the receptor's binding pocket.

Functional tests have characterized these o-tyrosine analogues as AMPA receptor antagonists. nih.govacs.org The S-isomer not only showed higher binding affinity but also greater antagonist potency compared to the racemate and the R-isomer, which was inactive up to a 1 mM concentration. nih.govacs.org

Crucially, the structural features of these analogues play a significant role in their receptor affinity. The presence of a phenolic group is important for binding, as its replacement with a methoxy (B1213986) group leads to a reduction in potency. nih.govacs.org Furthermore, a free amino group is critical for this interaction. The N-acetyl analogue, N-acetyl-3,5-dinitro-o-tyrosine, exhibited very low affinity for AMPA receptors, indicating that the acetylation of the amino group in this compound likely hinders its ability to bind effectively to this particular receptor. nih.govacs.org

Binding Affinity of 3,5-dinitro-o-tyrosine Analogues to AMPA Receptors

| Compound | IC50 (µM) for [3H]AMPA Binding Inhibition | Receptor Activity |

|---|---|---|

| S-isomer of 3,5-dinitro-o-tyrosine | 13 ± 7 | Antagonist |

| R-isomer of 3,5-dinitro-o-tyrosine | 84 ± 26 | Inactive up to 1 mM |

| Racemate of 3,5-dinitro-o-tyrosine | 730 ± 88 (Functional Assay) | Antagonist |

| N-acetyl analogue of 3,5-dinitro-o-tyrosine | Very low affinity | Not specified |

Cellular Uptake and Metabolism Studies of this compound

For instance, N-acetyl-L-tyrosine serves as a precursor for the synthesis of catecholamine neurotransmitters. patsnap.com However, whether this compound can be similarly metabolized to release a dinitrated form of tyrosine that could enter such pathways is unknown. The dinitrated structure might also render it a substrate for different enzymatic systems, potentially those involved in the metabolism of xenobiotics. Further research is required to characterize the specific transporters involved in its cellular entry and the enzymatic processes responsible for its breakdown and clearance.

Role in Protein Modification and Biochemical Systems

N-Acetyl-3,5-dinitro-L-tyrosine in the Study of Tyrosine Nitration in Proteins

Protein tyrosine nitration, the addition of a nitro group (-NO2) to one or both ortho positions of the phenolic ring of a tyrosine residue, is a significant post-translational modification. researchgate.net This modification is often associated with "nitroxidative stress," a condition where the balance between nitric oxide signaling and pro-oxidant processes is disrupted. nih.gov The formation of 3-nitrotyrosine (B3424624) within proteins is considered a biomarker for this type of cellular stress and is implicated in various pathological conditions. nih.gov

This compound serves as a stable, synthetic standard in the study of this process. Researchers utilize it in several key ways:

Analytical Standard: In proteomic analyses, particularly mass spectrometry, this compound can be used as a reference standard to develop and calibrate methods for detecting and quantifying dinitrated tyrosine residues in complex biological samples.

Model for Heavy Nitration: It represents a state of extensive nitration on a single tyrosine residue, allowing researchers to study the maximum potential impact of this modification on a peptide's local environment.

Antibody Generation: As a hapten, it can be used to generate antibodies that specifically recognize dinitrated tyrosine residues, enabling the immunochemical detection and localization of these modified proteins in tissues and cells. nih.gov

The nitration of tyrosine residues is not a random event; it is often limited to specific tyrosine sites within a protein, influenced by the local environment and the presence of catalysts like transition metal ions or enzymes such as myeloperoxidase. researchgate.net

Impact of this compound on Post-Translational Modification Mimicry

Post-translational modifications (PTMs) are critical for regulating protein function, stability, and interaction with other molecules. Tyrosine nitration significantly alters the physicochemical properties of the amino acid residue. The addition of the bulky, electron-withdrawing nitro groups lowers the pKa of the phenolic hydroxyl group (from ~10 to ~7), increases its steric bulk, and changes its electrostatic potential. researchgate.netnih.gov These changes can profoundly affect protein structure and function. nih.gov

This compound is employed as a tool to mimic this modified state. By incorporating this stable, pre-modified amino acid analog into synthetic peptides, researchers can investigate the specific functional consequences of dinitration at a precise location. This approach offers a distinct advantage over chemically inducing nitration in a fully formed protein, a process that can be difficult to control and may lead to heterogeneous products.

This mimicry allows for detailed structural and functional studies, helping to answer questions such as:

How does dinitration at a specific site affect a protein's conformation or stability? researchgate.net

Does this modification alter an enzyme's catalytic activity?

How does it impact the protein's ability to bind to its substrates or other partner proteins?

Furthermore, tyrosine nitration can compete with another crucial PTM: phosphorylation. Nitration of a tyrosine residue can prevent its phosphorylation, and conversely, a phosphorylated tyrosine is protected from nitration. researchgate.net Using mimics like this compound allows scientists to study the effects of irreversible nitration on signaling pathways that are dependent on tyrosine phosphorylation. researchgate.net

Applications in Proteomics Research as an Amino Acid Derivative

In the field of proteomics, which involves the large-scale study of proteins, derivatives like this compound are indispensable. Its primary application is as a well-defined chemical entity for the qualitative and quantitative analysis of protein nitration.

Proteomics applications include:

Mass Spectrometry: As a standard, it helps in optimizing mass spectrometry protocols for identifying peptides containing dinitrated tyrosine. Its known mass and fragmentation pattern allow for the confident identification of this modification in complex protein digests.

Method Development: It is used to validate and benchmark new analytical techniques designed to detect and quantify nitrated proteins, which remains a significant challenge in proteomics. researchgate.net

Probing Enzyme Specificity: The related compound, 3,5-Dinitro-L-tyrosine, has been shown to be an artificial substrate for the enzyme tyrosine aminotransferase, but with zero relative activity. medchemexpress.com This demonstrates how such derivatives can be used to probe the substrate specificity and catalytic mechanisms of enzymes involved in amino acid metabolism.

Below is a table of key chemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C11H11N3O8 | nih.gov |

| Molecular Weight | 313.22 g/mol | nih.gov |

| Monoisotopic Mass | 313.05461432 Da | nih.gov |

| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | nih.gov |

| CAS Number | 20767-00-4 | nih.gov |

This interactive table provides a summary of the key identifiers and properties of the compound.

This compound as a Model System for Biochemical Reactions

Studying complex biochemical reactions within the context of a large protein can be challenging. Simpler chemical compounds that capture the essential features of the substrate are often used as model systems. chemicalbook.com this compound is an ideal model system for studying the chemistry and biochemistry of tyrosine nitration.

Its use as a model system allows for:

Kinetic Analysis: Researchers can study the kinetics of enzymes that may add or potentially remove nitro groups (a process known as denitration) in a controlled environment, free from the complexities of a full protein substrate. researchgate.net

Mechanistic Studies: The compound facilitates the investigation of chemical reaction mechanisms. For example, it can be used to study the non-enzymatic reactions with various reactive nitrogen species, helping to elucidate the fundamental chemistry of how tyrosine becomes nitrated in biological systems.

Investigating Cross-Reactivity: It can be used to test the specificity of enzymes or binding proteins. As seen with 3,5-Dinitro-L-tyrosine and tyrosine aminotransferase, such derivatives can confirm that modifications to the tyrosine ring can abolish recognition by specific enzymes. medchemexpress.com

The acetyl group on the nitrogen atom mimics the peptide bond environment of a tyrosine residue within a protein, making it a more relevant model than the free amino acid 3,5-dinitro-L-tyrosine in some contexts.

Bioreactivity of Nitro Groups within this compound in Biological Milieu

The two nitro groups on the aromatic ring of this compound are not inert; they are highly reactive and dictate the compound's behavior in a biological environment.

Key aspects of their bioreactivity include:

Electronic Effects: As potent electron-withdrawing groups, they dramatically decrease the pKa of the adjacent phenolic hydroxyl group. researchgate.netnih.gov This change alters the charge state of the residue at physiological pH, which can disrupt or form new hydrogen bonds and electrostatic interactions, thereby affecting molecular recognition and protein structure. researchgate.net

Reductive Metabolism: In the cellular environment, nitroaromatic compounds can undergo reduction by various enzymes, such as nitroreductases. The nitro groups can be reduced to nitroso, hydroxylamino, and ultimately amino groups. This metabolic conversion of dinitrotyrosine to diaminotyrosine would drastically alter the chemical properties of the residue, changing it from a bulky, acidic moiety to a basic one.

Redox Cycling: The nitro groups can participate in redox cycling reactions, potentially leading to the generation of reactive oxygen species (ROS). This activity is a known mechanism of toxicity for many nitroaromatic compounds and contributes to cellular oxidative stress.

The bioreactivity of these nitro groups is central to the functional consequences of protein tyrosine nitration and is a key reason why this compound is a valuable compound for studying these effects.

Advanced Spectroscopic and Structural Characterization of N Acetyl 3,5 Dinitro L Tyrosine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for providing atomic-level information on the structure and conformation of N-Acetyl-3,5-dinitro-L-tyrosine in solution. Both ¹H and ¹³C NMR would yield distinct signals corresponding to each unique proton and carbon environment in the molecule.

Expected ¹H NMR Spectral Features: The proton spectrum is anticipated to show characteristic signals for the acetyl methyl group (a singlet around 2.0 ppm), the α-proton (a multiplet), the β-protons of the side chain (diastereotopic protons, appearing as complex multiplets), and the aromatic protons on the dinitrophenyl ring (a singlet, due to symmetry). The chemical shifts of the side-chain protons would be highly informative for deducing the molecule's preferred rotameric conformations.

Expected ¹³C NMR Spectral Features: The carbon spectrum would complement the proton data, showing distinct resonances for the carbonyl carbons (amide and carboxylic acid), the acetyl methyl carbon, the α- and β-carbons, and the carbons of the aromatic ring. The presence of the electron-withdrawing nitro groups is expected to significantly shift the signals of the aromatic carbons to lower fields (higher ppm values). For instance, in a related compound, N-Acetyl-L-phenylalanyl-3,5-dinitro-L-tyrosine methyl ester, the aromatic protons of the dinitro-tyrosine residue appear as a singlet at 8.10 ppm, indicating the strong deshielding effect of the nitro groups. rsc.org

Conformational analysis using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would reveal through-space interactions between protons, helping to define the three-dimensional structure and the spatial relationship between the acetylated amino acid backbone and the dinitrophenyl side chain.

Mass Spectrometry (MS) Techniques for Identification and Purity Assessment

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound, as well as for assessing its purity. High-resolution mass spectrometry (HRMS), typically coupled with electrospray ionization (ESI), would provide a highly accurate mass measurement, which can be used to verify the molecular formula, C₁₁H₁₁N₃O₈.

The monoisotopic mass of the compound is 313.0546 g/mol . nih.gov In ESI-MS, the molecule would be expected to be detected as various adducts, most commonly the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for several adducts and provide an additional parameter for identification. uni.lu

| Adduct | m/z (calculated) | Predicted CCS (Ų) |

| [M+H]⁺ | 314.06191 | 161.4 |

| [M+Na]⁺ | 336.04385 | 189.2 |

| [M+K]⁺ | 352.01779 | 155.9 |

| [M-H]⁻ | 312.04735 | 186.5 |

Tandem mass spectrometry (MS/MS) experiments would be employed to further confirm the structure. Fragmentation of the parent ion would likely involve characteristic losses, such as the loss of the acetyl group (42 Da), the carboxylic acid group (45 Da), or cleavage of the Cα-Cβ bond, providing unambiguous structural evidence.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering a detailed fingerprint based on its functional groups.

Expected IR Spectral Features: The IR spectrum of this compound is expected to be rich with characteristic absorption bands. Key vibrations would include:

O-H Stretching: Broad bands for the carboxylic acid hydroxyl group (around 3300-2500 cm⁻¹) and the phenolic hydroxyl group.

N-H Stretching: A band in the region of 3300-3100 cm⁻¹ corresponding to the amide N-H group.

C=O Stretching: Two distinct, strong absorption bands for the carboxylic acid carbonyl (around 1725-1700 cm⁻¹) and the amide I carbonyl (around 1650 cm⁻¹).

NO₂ Stretching: Very strong and characteristic bands for the asymmetric (approx. 1550-1500 cm⁻¹) and symmetric (approx. 1350-1300 cm⁻¹) stretching of the nitro groups. The exact positions are sensitive to the electronic environment.

C-N Stretching and N-H Bending: Vibrations associated with the amide group (Amide II band) would appear around 1550 cm⁻¹. researchgate.net

In related flavoprotein systems, the vibrational marker for a neutral tyrosine radical has been identified at ~1502 cm⁻¹ using transient IR spectroscopy, a region where the nitro group vibrations of this compound would also be prominent. nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar bonds of the aromatic ring, which are often weak in the IR spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid & Phenol (B47542) | O-H stretch | 3300 - 2500 (broad) |

| Amide | N-H stretch | 3300 - 3100 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Amide | C=O stretch (Amide I) | ~1650 |

| Nitro (NO₂) | Asymmetric stretch | 1550 - 1500 |

| Nitro (NO₂) | Symmetric stretch | 1350 - 1300 |

| Amide | N-H bend (Amide II) | ~1550 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques essential for confirming the absolute configuration of chiral molecules. pageplace.deresearchgate.net Since this compound contains a single stereocenter at the α-carbon, these methods can verify its L-configuration.

The molecule possesses two main chromophores: the amide group and, more significantly, the 4-hydroxy-3,5-dinitrophenyl group. These chromophores will interact with circularly polarized light to produce characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. upenn.edu The analysis of the CD spectrum, particularly the electronic transitions associated with the dinitrophenyl ring, would provide definitive proof of the L-configuration, distinguishing it from its D-enantiomer. ORD, which measures the rotation of plane-polarized light as a function of wavelength, provides complementary stereochemical information. pageplace.de

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, torsion angles, and intermolecular interactions. pageplace.de To date, a crystal structure for this compound has not been reported in the crystallographic databases.

However, the crystal structure of a closely related analog, N-Acetyl-3,5-dibromo-L-tyrosine hemihydrate , offers valuable insights into the likely conformation and crystal packing. nih.govnih.gov In this dibromo-analog, the asymmetric unit contains two independent molecules and one water molecule. nih.gov The conformation is characterized by a trans arrangement along the Cα-Cβ bond, with a torsion angle of approximately 173-177°. nih.gov The crystal structure is stabilized by a network of hydrogen bonds involving the amide, carboxylic acid, and phenolic hydroxyl groups. nih.gov

| Parameter | N-Acetyl-3,5-dibromo-L-tyrosine hemihydrate nih.gov |

| Chemical Formula | C₁₁H₁₁Br₂NO₄ · 0.5H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.3045 (2) |

| b (Å) | 18.2568 (7) |

| c (Å) | 31.1352 (12) |

| Key Torsion Angle (H-Cα-Cβ-Cγ) | ~173° and ~177° (two molecules) |

| Key Intermolecular Interactions | N-H···O and O-H···O hydrogen bonds; Br···Br contacts |

Computational and Theoretical Investigations of N Acetyl 3,5 Dinitro L Tyrosine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of N-Acetyl-3,5-dinitro-L-tyrosine. Methods like DFT with a B3LYP functional and a 6-311++G(d,p) basis set can be used to optimize the molecular geometry and calculate various electronic properties. researchgate.net

The presence of two electron-withdrawing nitro groups on the phenyl ring significantly influences the molecule's electronic distribution. These calculations can map the electrostatic potential, highlighting electron-rich and electron-poor regions, which are crucial for understanding non-covalent interactions. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net For dinitro-aromatic compounds, the LUMO is typically localized over the nitro-substituted ring, indicating this region is susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further detail the intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net For this compound, significant interactions would be expected between the lone pairs of the phenolic oxygen and the nitro group oxygens with the aromatic ring's antibonding orbitals.

Table 1: Predicted Electronic Properties from a Hypothetical DFT Calculation This table is illustrative, based on typical results for similar nitroaromatic compounds.

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capacity; likely localized on the phenyl ring and carboxyl group. |

| LUMO Energy | ~ -3.0 eV | Indicates electron-accepting capacity; likely localized on the dinitrophenyl moiety. |

| HOMO-LUMO Gap | ~ 4.5 eV | Suggests moderate chemical reactivity and stability. researchgate.net |

| Dipole Moment | High | The polar nitro, carboxyl, and acetyl groups create a significant molecular dipole moment. |

| Mulliken Atomic Charges | Negative charges on oxygen/nitrogen atoms; positive charges on adjacent carbons/hydrogens. | Predicts sites for electrophilic and nucleophilic reactions. researchgate.net |

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in solution and its interaction with biological macromolecules over time. These simulations model the movements of atoms and molecules, providing a detailed view of conformational changes, solvation, and binding events.

A key application of MD is to understand how the compound behaves within the binding pocket of a protein. For instance, MD simulations can reveal the stability of a docked pose, the role of water molecules in mediating interactions, and the flexibility of both the ligand and the protein. A study on the binding of 3',5'-dinitro-N-acetyl-L-thyronine, a closely related structure, to the protein transthyretin used MD to determine the preferred orientation of the ligand in the binding pocket. acs.org Such simulations for this compound could elucidate its conformational preferences in an aqueous environment versus a hydrophobic protein cavity, showing how the rotatable bonds in the acetyl and amino acid side chain allow it to adapt to its surroundings.

These simulations can also calculate the free energy of binding, offering a quantitative measure of binding affinity that is crucial for drug design and lead optimization.

Docking Studies of this compound with Target Enzymes and Receptors

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor of known three-dimensional structure. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

Given its structural similarity to tyrosine, potential targets could include enzymes involved in tyrosine metabolism, such as tyrosine aminotransferase, or signaling proteins like protein tyrosine kinases. However, it has been noted that 3,5-Dinitro-L-tyrosine, the unacetylated parent compound, shows no activity as a substrate for tyrosine aminotransferase, suggesting that the bulky nitro groups may prevent effective binding. medchemexpress.com

In a crystallographic and modeling study of transthyretin, a transport protein, 3',5'-dinitro-N-acetyl-L-thyronine was observed in the thyroxine binding site. acs.org Docking this compound into this or similar binding sites would likely reveal key interactions.

Table 2: Hypothetical Key Interactions from a Docking Study with a Protein Binding Pocket This table is illustrative, based on typical interactions for tyrosine-like ligands.

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Residue in Protein |

| Phenolic Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Histidine, Aspartate |

| Nitro Groups | Hydrogen Bond Acceptor, Electrostatic | Lysine, Arginine (positively charged side chains) |

| Carboxyl Group | Hydrogen Bond Donor/Acceptor, Salt Bridge | Lysine, Arginine, Serine |

| Phenyl Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Acetyl Group | Hydrogen Bond Acceptor (carbonyl oxygen) | Backbone NH groups, polar side chains |

These studies provide a rational basis for the molecule's biological activity (or lack thereof) and guide the design of derivatives with improved binding affinity or selectivity.

Structure-Activity Relationship (SAR) Modeling of this compound Derivatives

Structure-Activity Relationship (SAR) modeling explores how systematic changes to a molecule's structure affect its biological activity. While specific SAR studies on this compound are not widely published, the principles can be applied to propose derivatives with potentially altered or enhanced properties. The goal is to build a model that correlates structural features with activity.

An analogous SAR study was performed on dinitroaniline-based compounds, where the nitro groups were replaced with other substituents (e.g., cyano, chloro) to modulate activity against parasitic tubulin. nih.gov Applying this logic to this compound, one could systematically modify its three main components: the dinitrophenyl ring, the N-acetyl group, and the amino acid backbone.

Table 3: Illustrative SAR Table for this compound Derivatives

| Modification Site | Proposed Derivative Group | Predicted Impact on Activity | Rationale |

| Nitro Groups (Positions 3, 5) | Replace with -CN, -Cl, -CF3 | Potentially alter binding affinity and selectivity. | Changes the electronic properties and size of the substituents, affecting electrostatic and steric interactions within a binding pocket. nih.gov |

| N-Acetyl Group | Replace with other acyl groups (e.g., N-propionyl) or remove (-> 3,5-Dinitro-L-tyrosine) | Modify hydrogen bonding capacity and steric bulk. | The acetyl group can be a key interaction point; changing it would directly test its importance for binding. |

| Carboxyl Group | Esterify (e.g., ethyl ester) sigmaaldrich.com | Increase lipophilicity, potentially improving cell membrane permeability. | Neutralizing the negative charge of the carboxylate can drastically alter solubility and interaction with charged residues. |

| Amino Acid Backbone | Use D-tyrosine instead of L-tyrosine | Likely abolish or greatly reduce activity for stereospecific targets. | Most biological receptors are highly stereoselective. |

By synthesizing and testing these derivatives, a quantitative structure-activity relationship (QSAR) model could be developed to more accurately predict the activity of novel compounds. researchgate.net

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Using methods like Time-Dependent DFT (TD-DFT), one can predict the UV-visible absorption spectrum, while standard DFT calculations can predict vibrational (FTIR and Raman) and NMR spectra. acs.orgresearchgate.net

UV-Vis Spectrum: The electronic transitions responsible for UV-visible absorption can be calculated. For this compound, strong absorptions would be predicted arising from π-π* transitions within the dinitrophenyl chromophore. The calculated maximum absorption wavelength (λmax) can be compared with experimental data. acs.org

IR Spectrum: The vibrational frequencies corresponding to specific bond stretches and bends can be calculated. Key predicted peaks would include the C=O stretching of the carboxylic acid and acetyl groups, N-H bending, and the characteristic symmetric and asymmetric stretches of the NO2 groups. researchgate.net

NMR Spectrum: The chemical shifts (δ) for ¹H and ¹³C atoms can be predicted. The electron-withdrawing nitro groups would be predicted to cause a significant downfield shift for the aromatic protons and carbons. These theoretical spectra serve as a powerful tool for confirming the structure of the synthesized compound. researchgate.net

Table 4: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table is illustrative, based on typical results for similar compounds. Experimental values are not available from the search results.

| Spectroscopic Technique | Predicted Feature (Calculated) | Expected Experimental Range |

| ¹H NMR | Aromatic protons: δ 8.0-9.0 ppm | δ 8.0-9.0 ppm |

| ¹³C NMR | Carbons attached to NO2: δ 140-150 ppm | δ 140-150 ppm |

| FTIR | Asymmetric NO2 stretch: ~1540 cm⁻¹ | 1530-1560 cm⁻¹ |

| FTIR | Symmetric NO2 stretch: ~1350 cm⁻¹ | 1345-1365 cm⁻¹ |

| UV-Vis | λmax (π-π* transition): ~280-320 nm | ~280-320 nm |

Emerging Research Applications and Future Directions for N Acetyl 3,5 Dinitro L Tyrosine

N-Acetyl-3,5-dinitro-L-tyrosine in Chemical Probe Development for Biological Systems

The development of chemical probes is essential for dissecting complex biological processes. While research on this compound as a chemical probe is still in its nascent stages, the known biological activities of its parent compound, N-acetyl-L-tyrosine (NAT), provide a strong rationale for its potential in this area. NAT is recognized as an endogenous regulator of the mitochondrial stress response. medchemexpress.com It can induce a low-level generation of reactive oxygen species (ROS) by transiently perturbing the mitochondrial membrane potential, which in turn activates the FoxO and Keap1 signaling pathways. medchemexpress.com This process, known as mitohormesis, enhances the expression of antioxidant enzymes and provides cytoprotective effects against stress. medchemexpress.comembopress.org

The introduction of two electron-withdrawing nitro groups onto the tyrosine ring, as in this compound, would significantly alter the electronic and redox properties of the molecule compared to NAT. This modification could potentially modulate its interaction with mitochondrial components and its ability to influence ROS production. As a chemical probe, this compound could be used to investigate the fine-tuning of redox signaling pathways. Its dinitro-phenyl moiety could serve as a unique spectroscopic or electrochemical tag, allowing researchers to track its localization and interactions within cellular systems, thereby offering a new tool to explore the mechanisms of cellular stress responses and mitohormesis.

Potential for this compound as a Tool in Enzymology Research

In the field of enzymology, this compound has a specific and established application as a pepsin inhibitor. cookechem.com It has been utilized in studies to probe the hydrolytic actions within the substrate-binding region of the active site of this key digestive enzyme. cookechem.com The dinitrated aromatic ring likely plays a crucial role in its binding and inhibitory activity, making it a valuable tool for characterizing the structure-function relationships of pepsin and similar aspartic proteases.

Furthermore, the study of related compounds offers insights into broader applications. For instance, N-acetyl-L-tyrosine (the non-nitrated analog) serves as a substrate for mushroom tyrosinase. researchgate.netnih.gov The enzyme catalyzes the hydroxylation of NAT to N-acetyl-L-DOPA, which is then oxidized to N-acetyl-dopaquinone. researchgate.netnih.gov Because the acetyl group prevents the subsequent cyclization reaction that occurs with L-DOPA, the accumulation of N-acetyl-dopaquinone can be monitored, allowing for a direct assessment of tyrosinase activity. researchgate.net This makes NAT a useful tool for screening potential tyrosinase inhibitors. researchgate.net The potential of this compound as a substrate or inhibitor for tyrosinase and other oxidoreductases remains an intriguing area for future investigation, where the nitro groups could significantly influence its recognition and turnover by the enzyme.

| Compound | Enzyme | Role/Application | Reference |

|---|---|---|---|

| This compound | Pepsin | Inhibitor; used to study the active site's substrate-binding region. | cookechem.com |

| N-Acetyl-L-tyrosine | Mushroom Tyrosinase | Substrate; used to measure monophenolase and diphenolase activity and screen for inhibitors. | researchgate.netnih.gov |

Biotechnological Production and Biotransformation of this compound

Currently, the production of this compound relies on chemical synthesis methods. However, the field of biotechnology offers promising avenues for more sustainable and environmentally friendly production routes in the future. Significant progress has been made in the microbial production of the precursor amino acid, L-tyrosine. researchgate.net Metabolic engineering strategies in microorganisms like Escherichia coli have successfully optimized biosynthetic pathways, leading to high-yield production of L-tyrosine from simple carbon sources like glucose. researchgate.net

The subsequent steps of acetylation and nitration are traditionally chemical processes. Future research could focus on discovering or engineering enzymes capable of performing these transformations. Biocatalytic acetylation of the amino group is a feasible approach, given the existence of various N-acetyltransferases. The nitration of the aromatic ring presents a greater challenge, but the discovery of flavin-dependent monooxygenases and other enzymes capable of aromatic nitration suggests that enzymatic pathways could be developed. The biotransformation of microbially produced L-tyrosine or N-acetyl-L-tyrosine using whole-cell systems or purified enzymes could represent a future green manufacturing process for this compound.

Development of this compound-Based Biosensors

The specific interaction of this compound with enzymes like pepsin presents an opportunity for its use in biosensor development. An enzyme-inhibition-based biosensor could be designed to detect pepsin or other proteases. In such a system, the enzyme would be immobilized on a transducer, and its activity would be measured. The presence of this compound in a sample would inhibit the enzyme, leading to a measurable decrease in the signal, which would correlate with the concentration of the inhibitor.

Moreover, the nitroaromatic structure of the compound is inherently electroactive. This property could be exploited in the development of electrochemical biosensors. The nitro groups can be electrochemically reduced, producing a distinct signal that can be detected by techniques such as cyclic voltammetry. If this compound is used as a substrate or a label that is enzymatically released or modified, the change in the electrochemical signal could be used to quantify the activity of the target enzyme or the concentration of an analyte. The development of analytical methods for quantifying related nitrotyrosine compounds often relies on mass spectrometry, indicating the need for simpler, more direct detection methods like biosensors. nih.gov

Application of this compound in Advanced Materials Science Research

Derivatives of the amino acid L-tyrosine have been successfully used as building blocks for creating novel biodegradable polymers with applications in the biomedical field. nih.gov Diphenolic monomers derived from tyrosine dipeptides are key components in the synthesis of polycarbonates and polyarylates. nih.gov These materials are attractive for medical devices and drug delivery systems due to their biocompatibility and the fact that their degradation products are naturally occurring metabolites.

This compound could serve as a unique functional monomer in the synthesis of such advanced materials. The incorporation of this molecule into a polymer backbone would introduce nitro groups, which could confer several advantageous properties. These groups could:

Enhance thermal stability of the polymer.

Introduce sites for chemical modification or cross-linking, allowing for the tuning of mechanical properties or the attachment of bioactive molecules.

Alter the electronic properties of the material, opening up possibilities for applications in organic electronics or sensor coatings.

Modulate the degradation rate and drug-release profile of the polymer matrix in drug delivery applications.

Research into the polymerization of this compound and the characterization of the resulting materials could lead to a new class of functional, biodegradable polymers with tailored properties for a range of advanced applications.

Q & A

Q. Optimization Tips :

- Maintain temperatures below 0°C to minimize decomposition.

- Use anhydrous conditions to avoid hydrolysis of the acetyl group.

- Monitor reaction progress via TLC or HPLC. Crystallographic data for related compounds (e.g., dibromo analogs) suggest steric hindrance from nitro groups may require extended reaction times .

How do steric and electronic effects of nitro groups in this compound influence its crystal packing and intermolecular interactions compared to halogenated analogs?

Advanced Research Question

The nitro group’s strong electron-withdrawing nature and planar geometry significantly alter molecular conformation and packing vs. halogenated analogs (e.g., dibromo derivatives):

Key Insight : Nitro groups facilitate tighter π-π stacking and hydrogen-bonding networks, potentially increasing thermal stability but reducing solubility in polar solvents .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Basic Research Question

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Mass Spectrometry :

- Molecular ion [M+H]⁺ at m/z 330.2 (C₁₁H₁₁N₃O₈).

Validation : Cross-reference with X-ray crystallography data (e.g., unit cell parameters) to confirm structural assignments .

In enzymatic studies, how does this compound ethyl ester serve as a substrate, and what mechanistic insights can be derived from its kinetic parameters?

Advanced Research Question

The ethyl ester derivative acts as a chromogenic substrate for esterases and proteases. Hydrolysis releases the nitrotyrosine moiety, detectable via UV-Vis (λₘₐₓ ~400 nm).

Q. Experimental Design :

- Kinetic Assay : Monitor absorbance increase at 400 nm under varying substrate concentrations.

- Data Analysis :

Contradiction Alert : Some studies report non-Michaelis behavior due to nitro group-mediated enzyme inhibition, requiring Lineweaver-Burk plots for validation .

How can researchers resolve discrepancies in reported crystallographic data for nitrotyrosine derivatives?

Data Contradiction Analysis

Discrepancies in bond lengths/angles may arise from:

Q. Resolution Strategy :

Re-refine raw diffraction data with updated software (e.g., SHELXL-2023).

Validate against geometric restraints (e.g., Engh-Huber parameters).

Cross-check with spectroscopic data to confirm functional group orientations .

What are the challenges in computational modeling of this compound’s electronic properties?

Advanced Research Question

Nitro groups introduce complexity due to:

- Charge Distribution : High electron density at O atoms requires hybrid functionals (e.g., B3LYP-D3) for accurate DFT calculations.

- Conformational Flexibility : Rotational barriers of nitro groups (~5–10 kcal/mol) necessitate molecular dynamics simulations.

Validation : Compare computed IR spectra with experimental data to refine force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.